![molecular formula C19H24Cl2N2 B12924615 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes This compound is characterized by its unique structure, which includes a dibenzoannulene core fused with a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Dibenzo[a,d]cycloheptene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aryl alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the dibenzo[a,d]cycloheptene core.
Piperazine Ring Introduction: The dibenzo[a,d]cycloheptene core is then reacted with piperazine under suitable conditions to introduce the piperazine ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The intermediate products are purified using techniques such as recrystallization or chromatography.
Final Product Formation: The purified intermediates are then reacted to form the final product, which is further purified and converted into the dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride can be compared with other similar compounds such as:
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one : Similar core structure but lacks the piperazine ring.
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene : Contains a hydroxyl group instead of the piperazine ring.
- Dibenzosuberone : Another dibenzoannulene derivative with different functional groups.
The uniqueness of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride lies in its specific structure, which combines the dibenzoannulene core with a piperazine ring, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H24Cl2N2 |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21;;/h1-8,19-20H,9-14H2;2*1H |
InChI-Schlüssel |
LUZHSSGYPIBRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


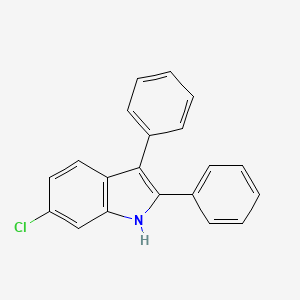
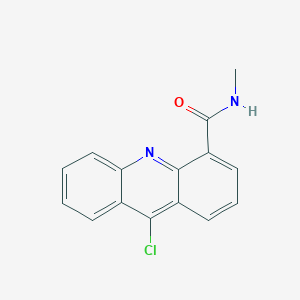
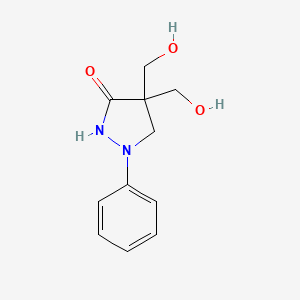
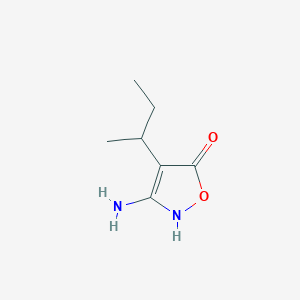
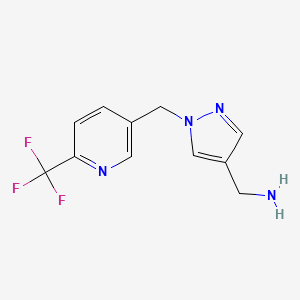
![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
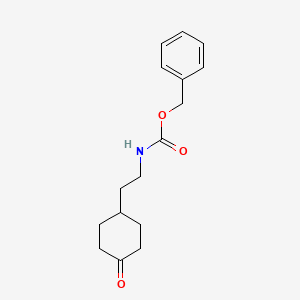
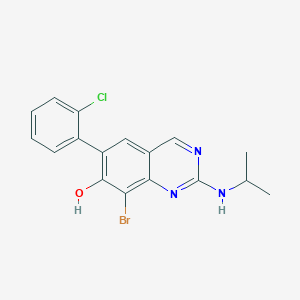
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
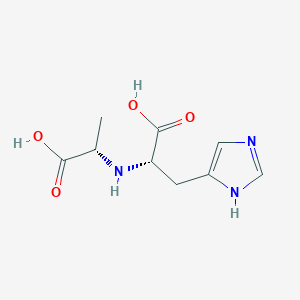

![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
